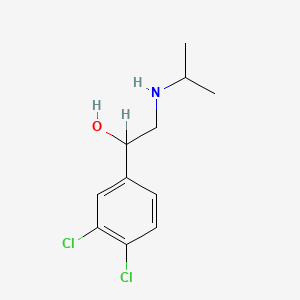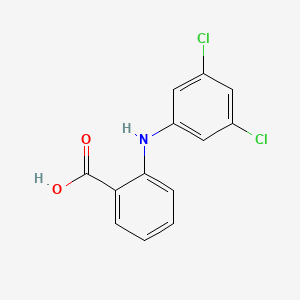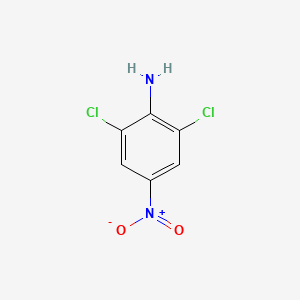
Dehydrodieugenol
Übersicht
Beschreibung
. It is a dimer of eugenol, a well-known phenolic compound. Dieugenol has garnered interest due to its antioxidative and antiparasitic activities .
Wissenschaftliche Forschungsanwendungen
Dieugenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Dieugenol wird als Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen verwendet.
5. Wirkmechanismus
Dieugenol entfaltet seine Wirkung über mehrere Mechanismen:
Antioxidative Aktivität: Dieugenol fängt freie Radikale ab und hemmt die Bildung von Thiobarbitursäure-reaktiven Substanzen (TBARS), wodurch Zellen vor oxidativem Schaden geschützt werden.
Antiparasitäre Aktivität: Dieugenol stört die Integrität der Plasmamembran von Trypanosoma cruzi Trypomastigoten, was zum Zelltod führt. Es induziert nicht die Produktion von reaktiven Sauerstoffspezies (ROS) in diesen Parasiten.
Ähnliche Verbindungen:
Eugenol: Die monomere Form von Dieugenol, bekannt für ihre antimikrobiellen und analgetischen Eigenschaften.
Isoeugenol: Ein Strukturisomer von Eugenol mit ähnlichen biologischen Aktivitäten.
Methyleugenol: Ein methyliertes Derivat von Eugenol mit verstärkter antimikrobieller Aktivität.
Einzigartigkeit von Dieugenol: Dieugenol zeichnet sich durch seine dimere Struktur aus, die ihm einzigartige antioxidative und antiparasitäre Eigenschaften verleiht. Im Gegensatz zu seinen monomeren Gegenstücken zeigt Dieugenol ein breiteres Spektrum an biologischen Aktivitäten und eine höhere Stabilität .
Wirkmechanismus
Target of Action
Dehydrodieugenol, also known as Dieugenol, has been shown to exhibit significant biological activity against various targets. It has been found to be particularly effective against protozoan diseases such as visceral leishmaniasis and Trypanosoma cruzi . These diseases are caused by parasites that typically affect mononuclear phagocytic system cells .
Mode of Action
The compound interacts with its targets primarily through its anti-inflammatory, anti-oxidant, anti-cancerogenic, and anti-microbial properties . In the case of visceral leishmaniasis, this compound B analogues have been shown to exhibit activity against intracellular amastigotes . The compound’s interaction with peroxisome proliferator-active receptor (PPAR), a receptor target for the treatment of diabetes mellitus type 2, has also been analyzed, and this compound was shown to act as an agonist on the PPAR ligand binding domain .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to have a wide range of biological activities, including cytotoxicity, anti-oxidant, anti-inflammatory, and anti-parasitic effects . .
Pharmacokinetics
The physicochemical property analysis of this compound predicts a log P value of 5.18, a close to optimum log D value of 3.82 and water solubility (log S) of −5.27, which falls into the moderate solubility class . These properties are important characteristics that relate to oral bioavailability, which has been shown to be high (≥30%) for this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anti-parasitic activity. For instance, in the case of visceral leishmaniasis, this compound B analogues have been found to exhibit activity against intracellular amastigotes . Similarly, in the case of Trypanosoma cruzi, this compound B has been shown to maintain or improve bioactivities against the amastigote forms of the parasite .
Biochemische Analyse
Biochemical Properties
Dieugenol plays a significant role in biochemical reactions due to its antioxidative properties. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. Dieugenol inhibits the formation of thiobarbituric acid reactive substances and scavenges superoxide anions, but not hydroxyl radicals . This interaction suggests that dieugenol may protect cells from oxidative damage by neutralizing reactive oxygen species. Additionally, dieugenol has been shown to interact with enzymes involved in lipid peroxidation, thereby preventing the propagation of free radical chain reactions .
Cellular Effects
Dieugenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Dieugenol’s antioxidative properties help protect cells from oxidative stress, which can lead to cell death and various diseases . Furthermore, dieugenol has been shown to have antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease . This compound disrupts the integrity of the parasite’s plasma membrane, leading to its death .
Molecular Mechanism
At the molecular level, dieugenol exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in oxidative stress responses, such as those responsible for the formation of reactive oxygen species . Dieugenol also interacts with lipid peroxidation pathways, preventing the propagation of free radical chain reactions . Additionally, dieugenol has been shown to disrupt the plasma membrane of Trypanosoma cruzi, leading to the parasite’s death . These interactions highlight dieugenol’s potential as an antioxidative and antiparasitic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dieugenol have been observed to change over time. Dieugenol is relatively stable, but its antioxidative properties may degrade over extended periods . Long-term studies have shown that dieugenol can maintain its protective effects against oxidative stress for several weeks to months . Its antiparasitic effects may diminish over time, possibly due to the development of resistance in the parasites .
Dosage Effects in Animal Models
The effects of dieugenol vary with different dosages in animal models. At low to moderate doses, dieugenol exhibits antioxidative and antiparasitic effects without significant toxicity . At high doses, dieugenol may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects of dieugenol plateau at certain dosages, and higher doses do not result in increased efficacy .
Metabolic Pathways
Dieugenol is involved in various metabolic pathways, particularly those related to oxidative stress and lipid peroxidation. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Dieugenol also affects metabolic flux by inhibiting lipid peroxidation, thereby preventing the formation of harmful lipid peroxides . These interactions highlight dieugenol’s role in maintaining cellular homeostasis and protecting against oxidative damage.
Transport and Distribution
Dieugenol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Dieugenol’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as the plasma membrane and lipid droplets . This localization enhances its antioxidative and antiparasitic effects by targeting specific cellular compartments.
Subcellular Localization
Dieugenol’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the plasma membrane and lipid droplets, where it exerts its antioxidative and antiparasitic effects . Dieugenol’s lipophilic nature allows it to integrate into lipid bilayers, enhancing its ability to scavenge reactive oxygen species and disrupt parasite membranes . Additionally, dieugenol may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dieugenol kann durch eine oxidative Kupplungsreaktion aus Eugenol synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Kaliumhexacyanoferrat(III) (K₃Fe(CN)₆) als Oxidationsmittel . Die Reaktion verläuft typischerweise unter milden Bedingungen und liefert Dieugenol mit einer angemessenen Effizienz.
Industrielle Produktionsverfahren: Die industrielle Produktion von Dieugenol beinhaltet häufig die Extraktion von Eugenol aus natürlichen Quellen, gefolgt von seiner chemischen Umwandlung. Die Extraktion von Eugenol erfolgt in der Regel durch Wasserdampfdestillation oder Hydrodestillation von Nelkenöl . Die anschließende oxidative Kupplungsreaktion wird dann im größeren Maßstab durchgeführt, um Dieugenol zu erzeugen.
Analyse Chemischer Reaktionen
Reaktionstypen: Dieugenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Dieugenol kann weiter oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Dieugenol in seine entsprechenden Dihydroderivate umwandeln.
Substitution: Dieugenol kann Substitutionsreaktionen eingehen, insbesondere an den allylischen Positionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumhexacyanoferrat(III) (K₃Fe(CN)₆) wird häufig für die oxidative Kupplung verwendet.
Reduktion: Hydrierung mit Palladium auf Aktivkohle (Pd/C) als Katalysator.
Substitution: Halogenierung mit Brom oder Chlor unter milden Bedingungen.
Wichtigste gebildete Produkte:
Oxidation: Chinone und andere oxidative Derivate.
Reduktion: Dihydroderivate von Dieugenol.
Substitution: Halogenierte Dieugenolderivate.
Vergleich Mit ähnlichen Verbindungen
Eugenol: The monomeric form of dieugenol, known for its antimicrobial and analgesic properties.
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial activity.
Uniqueness of Dieugenol: Dieugenol stands out due to its dimeric structure, which imparts unique antioxidative and antiparasitic properties. Unlike its monomeric counterparts, dieugenol exhibits a broader spectrum of biological activities and greater stability .
Eigenschaften
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPSFSOGFKJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196137 | |
| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-08-3 | |
| Record name | Dehydrodieugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















